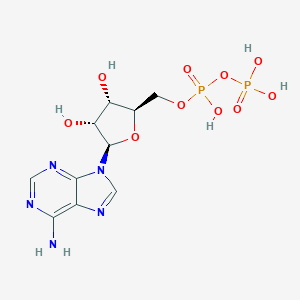
2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,2’-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid” is also known as N-{2-[{2-[(2-Aminoethyl)amino]-2-oxoethyl}(carboxymethyl)amino]ethyl}-N-{2-[bis(carboxymethyl)amino]ethyl}glycine . It has a molecular formula of C16H29N5O9 .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups including carboxymethyl and amino groups . The exact 3D structure is not available as conformer generation is disallowed due to its flexibility .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 785.3±60.0 °C at 760 mmHg, and a flash point of 428.7±32.9 °C . It has 14 hydrogen bond acceptors, 7 hydrogen bond donors, and 18 freely rotating bonds . Its polar surface area is 214 Å2 .Aplicaciones Científicas De Investigación
Chelation Therapy
EDTA is widely used in chelation therapy to treat heavy metal poisoning . It binds to toxic metal ions like lead, mercury, and cadmium, forming stable complexes that are then excreted from the body. This application is critical in cases of acute and chronic heavy metal toxicity.
Laboratory Research
In biochemistry and molecular biology, EDTA is used to inactivate enzymes that require divalent cations like Mg²⁺ and Ca²⁺ for activity . This property makes it an essential reagent in experiments involving DNA extraction and purification, as it prevents degradation by nucleases.
Water Treatment
EDTA is employed in water treatment facilities to sequester metal ions that would otherwise precipitate out and cause hardness . By binding to these ions, EDTA helps in softening water, which is beneficial for both industrial and domestic use.
Pharmaceuticals and Cosmetics
In the pharmaceutical industry, EDTA is used as a stabilizing agent in various formulations . It helps to maintain clarity, protect against metal ion impurities, and improve shelf life. In cosmetics, it’s used to improve product stability and prevent deterioration.
Food Industry
EDTA serves as a preservative in the food industry, where it prevents oxidation and rancidity by chelating metal ions that catalyze these reactions . It’s commonly found in processed foods, canned goods, and beverages.
Analytical Chemistry
EDTA is a titrant in complexometric titrations, a method used to determine the concentration of metal ions in a solution . Its ability to form complexes with a wide range of metal ions makes it a versatile tool in quantitative chemical analysis.
Medical Imaging
In medical imaging, EDTA derivatives are used as contrast agents in magnetic resonance imaging (MRI) scans . They enhance the clarity of the images by altering the magnetic properties of nearby water molecules.
Agriculture
EDTA is also used in agriculture to make certain nutrients more available to plants . It chelates minerals in the soil, preventing them from becoming insoluble and thus enhancing their uptake by plant roots.
Propiedades
IUPAC Name |
2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O8/c16-9(17)5-13-1-2-14(6-10(18)19)3-4-15(7-11(20)21)8-12(22)23/h13H,1-8H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIOGOFAZDOJQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid](/img/structure/B180502.png)






![2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester](/img/structure/B180522.png)